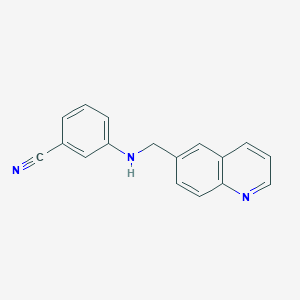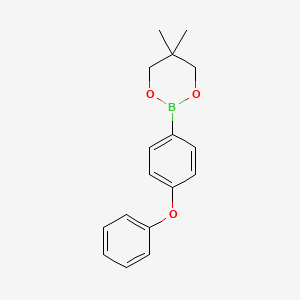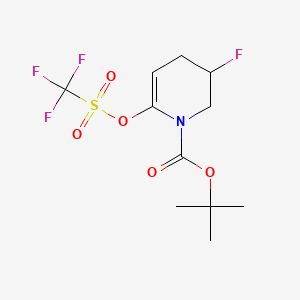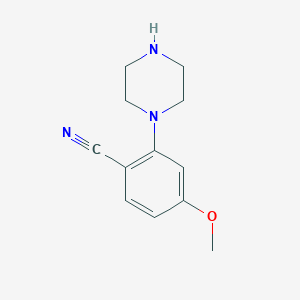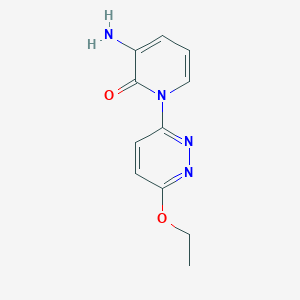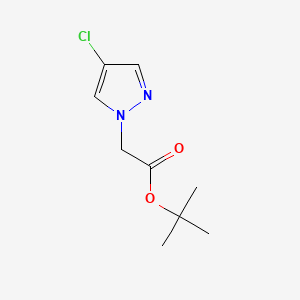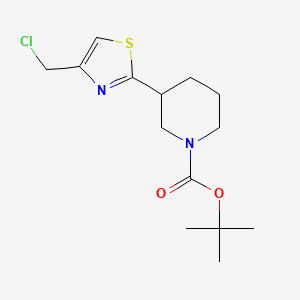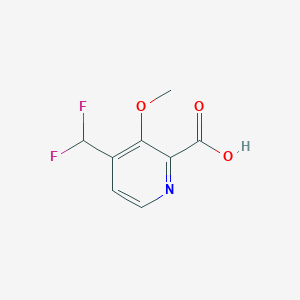
4-(Difluoromethyl)-3-methoxypicolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)-3-methoxypicolinic acid is a chemical compound that belongs to the class of picolinic acids. This compound is characterized by the presence of a difluoromethyl group and a methoxy group attached to the pyridine ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-3-methoxypicolinic acid typically involves the introduction of the difluoromethyl group and the methoxy group onto the pyridine ring. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto a suitable precursor. The methoxy group can be introduced through nucleophilic substitution reactions using methanol or other methoxy-containing reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation and methoxylation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and reaction conditions to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
4-(Difluoromethyl)-3-methoxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like methanol. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted picolinic acid derivatives .
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)-3-methoxypicolinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethyl)-3-methoxypicolinic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy group can influence its solubility and bioavailability. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(Difluoromethyl)-3-methoxypicolinic acid include other picolinic acid derivatives with different substituents, such as:
- 4-(Trifluoromethyl)-3-methoxypicolinic acid
- 4-(Chloromethyl)-3-methoxypicolinic acid
- 4-(Bromomethyl)-3-methoxypicolinic acid
Uniqueness
The uniqueness of this compound lies in the presence of the difluoromethyl group, which can impart distinct chemical and biological properties compared to other similar compounds. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C8H7F2NO3 |
|---|---|
Peso molecular |
203.14 g/mol |
Nombre IUPAC |
4-(difluoromethyl)-3-methoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7F2NO3/c1-14-6-4(7(9)10)2-3-11-5(6)8(12)13/h2-3,7H,1H3,(H,12,13) |
Clave InChI |
LWOOXAFRYLUTDH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CN=C1C(=O)O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


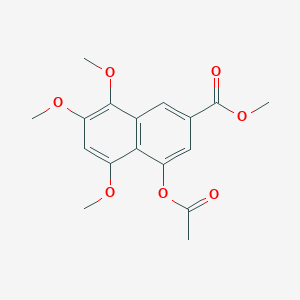
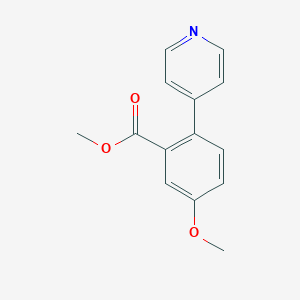
![8-Hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B13926994.png)
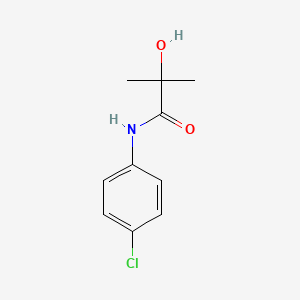
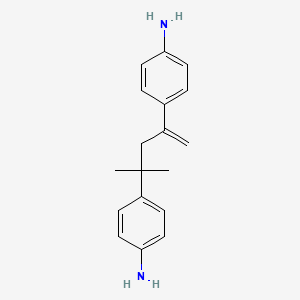
![1-[8-(Aminomethyl)isoquinolin-3-yl]-3-ethylurea](/img/structure/B13927015.png)
